An In-depth Technical Guide to 4'-Deoxyphlorizin: Discovery and Synthesis
An In-depth Technical Guide to 4'-Deoxyphlorizin: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Deoxyphlorizin, a significant derivative of the natural product phlorizin. It delves into the historical context of its discovery, driven by the quest for more selective and orally bioavailable inhibitors of sodium-glucose cotransporters (SGLTs) for the management of diabetes. This document offers a detailed exploration of the chemical synthesis of 4'-Deoxyphlorizin, presenting plausible synthetic pathways and outlining key experimental procedures. Furthermore, it summarizes the known biological activities and mechanism of action of this compound, with a focus on its role as a glucose transport inhibitor. Quantitative data from various studies are compiled into structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its scientific context.
Discovery and Scientific Context
The story of 4'-Deoxyphlorizin is intrinsically linked to its parent compound, phlorizin. Phlorizin, a dihydrochalcone glucoside, was first isolated in 1835 from the bark of apple trees.[1] For over a century, its ability to induce glucosuria (the excretion of glucose into the urine) was a scientific curiosity.[2][3] It was later discovered that phlorizin acts as a potent but non-selective inhibitor of both SGLT1 and SGLT2 proteins, which are responsible for glucose reabsorption in the intestines and kidneys, respectively.[4][5]
The lack of selectivity and poor oral bioavailability of phlorizin limited its therapeutic potential.[4] This spurred the development of phlorizin derivatives with improved pharmacological properties. The core concept behind the design of compounds like 4'-Deoxyphlorizin was to modify the phloretin aglycone part of the molecule to enhance its stability and selectivity, while retaining the essential glucose moiety for SGLT binding.
In the early 1990s, a new understanding of the role of SGLTs in glucose homeostasis led to a renewed interest in developing SGLT inhibitors as potential antidiabetic agents. A significant contribution in this area was the work of Oku et al. (1995), who designed and synthesized a series of 4'-dehydroxyphlorizin derivatives. Their research identified a key compound, referred to as '1a' in their publication and now known as 4'-Deoxyphlorizin, as a promising candidate for a new type of antidiabetic drug.[4] This discovery marked a pivotal step in the journey from the natural product phlorizin to the development of clinically successful SGLT2 inhibitor drugs (gliflozins).
Chemical Synthesis of 4'-Deoxyphlorizin
While a definitive, publicly available, step-by-step synthesis protocol for 4'-Deoxyphlorizin is not extensively detailed in the literature, a plausible synthetic route can be constructed based on the synthesis of analogous phlorizin derivatives and established organic chemistry methodologies. The synthesis logically proceeds in two main stages: the preparation of the aglycone, 4'-deoxyphloretin, and its subsequent glucosylation.
Synthesis of the Aglycone: 4'-Deoxyphloretin
The synthesis of 4'-deoxyphloretin can be achieved through a Claisen-Schmidt condensation followed by a catalytic hydrogenation, a common strategy for preparing dihydrochalcones.[6]
Experimental Protocol: Synthesis of 4'-Deoxyphloretin
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Step 1: Claisen-Schmidt Condensation.
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Reaction: An appropriately substituted acetophenone (e.g., 2,4,6-trihydroxyacetophenone) is reacted with an aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) in the presence of a base catalyst (e.g., aqueous or alcoholic solution of NaOH or KOH).
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Procedure: The acetophenone and aldehyde are dissolved in a suitable solvent like ethanol. The basic solution is added dropwise at a controlled temperature (often room temperature or slightly elevated) to promote the condensation reaction, forming a chalcone intermediate. The reaction progress is monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is acidified to precipitate the chalcone product. The solid is collected by filtration, washed with water to remove inorganic salts, and dried. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Step 2: Catalytic Hydrogenation.
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Reaction: The double bond of the synthesized chalcone is reduced to a single bond to yield the dihydrochalcone, 4'-deoxyphloretin.
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Procedure: The chalcone is dissolved in a solvent such as ethanol or ethyl acetate. A palladium on carbon catalyst (10% Pd/C) is added to the solution. The reaction vessel is then placed under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously.[6]
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Work-up: After the reaction is complete (monitored by TLC or the cessation of hydrogen uptake), the catalyst is removed by filtration through a pad of Celite®. The filtrate is concentrated under reduced pressure to yield the crude 4'-deoxyphloretin, which can be further purified by column chromatography or recrystallization.
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Glucosylation of 4'-Deoxyphloretin
The final step in the synthesis of 4'-Deoxyphlorizin is the attachment of a glucose moiety to the 4'-deoxyphloretin aglycone. This can be accomplished through chemical or enzymatic methods.
Experimental Protocol: Glucosylation of 4'-Deoxyphloretin (Chemical Method)
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Reaction: This involves the coupling of a protected glucose donor (e.g., acetobromo-α-D-glucose) with 4'-deoxyphloretin, followed by deprotection.
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Procedure:
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Protection of Glucose: The hydroxyl groups of D-glucose are first protected, typically as acetates, to prevent unwanted side reactions. This is commonly done by treating glucose with acetic anhydride in the presence of a catalyst. The anomeric hydroxyl group is then converted to a good leaving group, such as a bromide, by reacting the peracetylated glucose with HBr in acetic acid to form acetobromo-α-D-glucose.
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Glycosylation Reaction (Koenigs-Knorr type): 4'-deoxyphloretin is reacted with the protected glucose donor (acetobromo-α-D-glucose) in the presence of a promoter, such as a silver or mercury salt (e.g., Ag₂CO₃, Hg(CN)₂), in an aprotic solvent like dichloromethane or acetonitrile. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor.
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Deprotection: After the glycosidic bond is formed, the acetyl protecting groups on the glucose moiety are removed. This is usually achieved by base-catalyzed transesterification, for example, using sodium methoxide in methanol (Zemplén deacetylation).
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Purification: The final product, 4'-Deoxyphlorizin, is purified using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain a high-purity product.
Enzymatic Glucosylation
Quantitative Data
The following tables summarize the available quantitative data for 4'-Deoxyphlorizin and its precursors. It is important to note that detailed yield and purity data for a multi-step synthesis of 4'-Deoxyphlorizin are not consistently reported in a single source. The data presented here are compiled from various sources and representative examples.
Table 1: Physicochemical and Analytical Data for 4'-Deoxyphlorizin
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₄O₉ | [7][8] |
| Molecular Weight | 420.40 g/mol | [7] |
| CAS Number | 4319-68-0 | [7] |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Slightly soluble in methanol and water (heated) | - |
| HPLC Retention Time | Dependent on method, typically analyzed on C18 columns | [9] |
| ¹H NMR Chemical Shifts | Varies with solvent, characteristic signals for aromatic, aliphatic, and sugar protons | [10][11][12] |
| ¹³C NMR Chemical Shifts | Varies with solvent, characteristic signals for aromatic, aliphatic, and sugar carbons | [12][13] |
| Mass Spectrometry (m/z) | [M+H]⁺, [M+Na]⁺, etc., consistent with the molecular formula | [14][15][16] |
Table 2: Biological Activity Data for 4'-Deoxyphlorizin (Compound '1a' from Oku et al., 1995)
| Assay | Species | Administration | Dose | Result | Reference |
| SGLT Inhibition | Rat | Intraperitoneal | 10 mg/kg | Strong inhibitory effect, significant increase in urinary glucose | [4] |
| Urinary Glucose Excretion | Rat | Oral | 100 mg/kg | Excretion of large quantities of urinary glucose | [4] |
| Intestinal Glucose Uptake | Rat | Enteric Perfusion | - | Marked inhibition | [4] |
| Glucose Tolerance Test | Mouse | Oral | - | Significant reducing effect on blood glucose | [4] |
| Blood Glucose Lowering | Streptozotocin-induced diabetic rats | - | - | Lowered blood glucose | [4] |
| GLUT-1 Inhibition | Human Erythrocytes | - | - | Weak inhibitory effect | [4] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of 4'-Deoxyphlorizin is the inhibition of sodium-glucose cotransporters (SGLTs).[4] SGLTs are a family of membrane proteins that transport glucose across cell membranes against a concentration gradient by coupling it with the transport of sodium ions down their electrochemical gradient.
SGLT1 is predominantly found in the small intestine, where it is responsible for the absorption of dietary glucose and galactose. It is also present to a lesser extent in the S3 segment of the proximal tubule of the kidney.
SGLT2 is primarily located in the S1 segment of the proximal renal tubule and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.
By inhibiting these transporters, 4'-Deoxyphlorizin can reduce the amount of glucose absorbed from the gut and increase the amount of glucose excreted in the urine, thereby lowering blood glucose levels. The work by Oku et al. (1995) demonstrated that 4'-Deoxyphlorizin has a strong inhibitory effect on SGLTs.[4] Unlike its precursor phloretin, 4'-Deoxyphlorizin exhibits weak inhibition of the facilitated glucose transporter-1 (GLUT-1), suggesting a degree of selectivity towards SGLTs.[4]
The following diagrams illustrate the key concepts related to the synthesis and mechanism of action of 4'-Deoxyphlorizin.
Caption: General workflow for the chemical synthesis of 4'-Deoxyphlorizin.
References
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- 4. Na(+)-glucose cotransporter inhibitors as antidiabetics. I. Synthesis and pharmacological properties of 4'-dehydroxyphlorizin derivatives based on a new concept - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
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- 10. ucl.ac.uk [ucl.ac.uk]
- 11. web.pdx.edu [web.pdx.edu]
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- 13. chem.libretexts.org [chem.libretexts.org]
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- 15. High-Throughput Deconvolution of Native Protein Mass Spectrometry Imaging Data Sets for Mass Domain Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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